molecular formula C22H12Cl4N4O4 B11073022 (4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11073022
M. Wt: 538.2 g/mol
InChI Key: LFAMDBZNWUZIRU-VIZOYTHASA-N
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Description

5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-chloro-5-nitroaniline and 4-hydroxybenzaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and other transformations under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the nitro group results in amino derivatives.

Scientific Research Applications

5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloroanilino)-4-[(E)-1-(4-hydroxyphenyl)methylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-(2-Nitroanilino)-4-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 5-(2-CHLORO-5-NITROANILINO)-4-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of chloro, nitro, and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various scientific studies.

Properties

Molecular Formula

C22H12Cl4N4O4

Molecular Weight

538.2 g/mol

IUPAC Name

(4E)-5-(2-chloro-5-nitrophenyl)imino-4-[(4-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one

InChI

InChI=1S/C22H12Cl4N4O4/c23-12-8-17(25)20(18(26)9-12)29-22(32)15(7-11-1-4-14(31)5-2-11)21(28-29)27-19-10-13(30(33)34)3-6-16(19)24/h1-10,31H,(H,27,28)/b15-7+

InChI Key

LFAMDBZNWUZIRU-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NN(C2=O)C4=C(C=C(C=C4Cl)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NN(C2=O)C4=C(C=C(C=C4Cl)Cl)Cl)O

Origin of Product

United States

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